N-Boc-2-piperidinecarboxylic acid
Description
The exact mass of the compound 1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAOHGMPAAWWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922705 | |
| Record name | 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98303-20-9, 118552-55-9 | |
| Record name | N-Boc-DL-pipecolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098303209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-Boc-DL-pipecolic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2P5PJ52SH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
The Significance of Piperidine Scaffolds in Chemical Biology and Medicinal Chemistry
The piperidine (B6355638) motif, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in the realms of chemical biology and medicinal chemistry. encyclopedia.pubnih.gov This structural unit is found in a vast array of natural products, pharmaceuticals, and agrochemicals, underscoring its profound biological relevance. encyclopedia.pubijnrd.org The prevalence of the piperidine ring in bioactive molecules can be attributed to its ability to adopt a stable chair conformation, which can effectively mimic the spatial arrangement of functional groups in biological targets. mdpi.com This mimicry allows piperidine-containing compounds to interact with high specificity and affinity with biological macromolecules such as enzymes and receptors. mdpi.com
The pharmacological applications of piperidine derivatives are extensive and diverse, spanning a wide range of therapeutic areas. encyclopedia.pubijnrd.org They are integral components of drugs targeting the central nervous system, including antipsychotics and analgesics. encyclopedia.pub Furthermore, piperidine-based compounds have demonstrated efficacy as anticancer agents, antivirals, and antidiabetic drugs. ijnrd.orgnih.gov The versatility of the piperidine scaffold allows for the introduction of various substituents at different positions on the ring, enabling the fine-tuning of pharmacological properties and the development of highly selective and potent therapeutic agents. nih.gov
The Strategic Role of the N Boc Protecting Group in Piperidine Based Synthetic Strategies
In the multi-step synthesis of complex molecules containing the piperidine (B6355638) moiety, the protection of the nitrogen atom is often a crucial step. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the piperidine nitrogen due to its unique combination of stability and ease of removal. total-synthesis.com The N-Boc group is stable under a variety of reaction conditions, including those involving nucleophiles and basic hydrolysis, which allows for selective transformations at other positions of the piperidine ring or on other functional groups within the molecule. total-synthesis.comcreative-peptides.com
The strategic advantage of the N-Boc group lies in its acid-labile nature. total-synthesis.com It can be readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free amine. creative-peptides.compeptide.com This orthogonality to other common protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group, is a cornerstone of modern synthetic strategy, particularly in solid-phase peptide synthesis (SPPS). total-synthesis.compeptide.com The ability to selectively deprotect different functional groups in a molecule without affecting others is essential for the efficient and controlled synthesis of complex target molecules. peptide.com The synthesis of N-Boc-2-piperidinecarboxylic acid itself typically involves the reaction of 2-piperidinecarboxylic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nbinno.com
An Overview of Enantiomerically Pure Piperidine Derivatives in Advanced Research
Chiral Pool Approaches to Enantiomerically Pure this compound
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to introduce the desired stereochemistry into the target molecule.
Synthesis from Chiral Amino Acid Precursors
A prominent strategy for synthesizing enantiomerically pure this compound involves the use of chiral amino acids as starting materials. L-aspartic acid and L-lysine are common precursors.
Lysine, another naturally occurring amino acid, can also serve as a precursor. An artificial metabolic pathway has been designed in Escherichia coli to produce N-hydroxy-pipecolic acid from L-lysine, which involves the intermediate pipecolic acid (2-piperidinecarboxylic acid). nih.gov This biosynthetic approach highlights the potential of engineered microorganisms for producing chiral piperidine derivatives.
Derivations from Naturally Occurring Chiral Substrates
Beyond amino acids, other naturally occurring chiral molecules can be employed. While specific examples for the direct synthesis of this compound are less common in the reviewed literature, the principle of using chiral natural products is a well-established strategy in asymmetric synthesis. The structural core of many alkaloids, for instance, is a piperidine ring, making them potential, albeit complex, starting points for derivatization.
Catalytic Asymmetric Synthesis Techniques
Catalytic asymmetric synthesis offers an efficient alternative to chiral pool methods, often requiring fewer steps and allowing for the synthesis of both enantiomers of the target molecule.
Enantioselective Catalytic Hydrogenation
Asymmetric hydrogenation of pyridine (B92270) derivatives is a powerful method for accessing chiral piperidines. The hydrogenation of 2-pyridinecarboxylic acid to produce 2-piperidinecarboxylic acid can be achieved using various catalysts. google.com For instance, rhodium on alumina (B75360) (Rh/Al2O3) and platinum oxide (PtO2) have been used for the hydrogenation of nicotinic acid and its hydrochloride salt, respectively, to yield nipecotic acid (3-piperidinecarboxylic acid). google.com While these examples focus on the 3-substituted isomer, the principle extends to the synthesis of the 2-substituted analog.
A more advanced approach involves the asymmetric hydrogenation of 3-substituted pyridine derivatives using a Rh-TangPhos complex as the catalyst. researchgate.net This process involves a partial hydrogenation of the pyridine ring followed by a highly enantioselective hydrogenation step. researchgate.net The development of highly efficient catalysts, such as those based on iridium(I) with chiral phosphine (B1218219) ligands, has enabled the asymmetric hydrogenation of activated pyridinium (B92312) salts. wikipedia.org Furthermore, chiral Brønsted acid catalysis with a Hantzsch ester as the hydride source has proven effective for certain 2-alkyl pyridines. wikipedia.org
A notable development in this area is the diastereoselective hydrogenation of pyridines using an Evans auxiliary. researchgate.net This method allows for the synthesis of cis-2,3-disubstituted piperidines. Another innovative strategy involves interrupting the hydrogenation of an oxazolidinone-substituted pyridine with a nucleophilic substitution, leading to the formation of enantioenriched δ-lactams. nih.gov
| Catalyst System | Substrate Type | Key Features |
|---|---|---|
| Rh-TangPhos | 3-Substituted Pyridines | Partial hydrogenation followed by enantioselective hydrogenation. researchgate.net |
| Iridium(I)/Chiral Phosphine | Activated 2-Pyridiniums | Effective for activated substrates. wikipedia.org |
| Chiral Brønsted Acid/Hantzsch Ester | 2-Alkyl Pyridines | Organocatalytic approach. wikipedia.org |
| Evans Auxiliary | Pyridines | Diastereoselective hydrogenation. researchgate.net |
Organocatalytic Methodologies (e.g., Intramolecular Aza-Michael Reaction)
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. The intramolecular aza-Michael reaction is a key organocatalytic strategy for the synthesis of nitrogen-containing heterocycles. rsc.org This reaction involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene. researchgate.net In the context of this compound synthesis, this could involve the cyclization of a linear precursor containing both a nucleophilic amine and a Michael acceptor.
A specific example is the "clip-cycle" approach for synthesizing 3-spiropiperidines. This method involves an E-selective cross-metathesis followed by an intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst, achieving high yields and enantiomeric ratios. researchgate.net Organocatalytic methods have also been developed for the asymmetric synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates using a chiral phosphoric acid. rsc.org Furthermore, a combination of biocatalysis and organocatalysis has been used to synthesize piperidine alkaloids, where a transaminase generates an imine intermediate for a subsequent proline-catalyzed Mannich reaction. researchgate.net
Metal-Catalyzed Asymmetric Transformations
Various metal-catalyzed reactions provide enantioselective routes to this compound and its derivatives. A catalytic dynamic resolution (CDR) of racemic N-Boc-2-lithiopiperidine has been developed using a chiral ligand in the presence of TMEDA. nih.govnih.gov This method allows for the highly enantioselective synthesis of either enantiomer of 2-substituted piperidines by quenching the resolved lithiated intermediate with various electrophiles, including carbon dioxide to form the carboxylic acid. nih.govnih.gov
| Electrophile | Product | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|
| Me₃SiCl | (S)-N-Boc-2-(trimethylsilyl)piperidine | 74 | 96:4 |
| CO₂ | (R)-N-Boc-2-piperidinecarboxylic acid | 78 | 98:2 |
| PhNCO | (R)-N-Boc-2-(phenylcarbamoyl)piperidine | - | >99:1 |
Another powerful metal-catalyzed method is the palladium-catalyzed decarboxylative allylic alkylation, which has been used for the enantioselective synthesis of N4-Boc-protected α,α-disubstituted piperazin-2-ones. rsc.org While not a direct synthesis of this compound, this method demonstrates the potential of palladium catalysis in constructing chiral piperidine-like structures. Similarly, copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamines provides access to chiral 2,3-cis-disubstituted piperidines. researchgate.net
Chiral Ligand-Mediated Reactions (e.g., Monolithiated Diamino Alkoxide Ligands)
Chiral ligand-mediated reactions are a cornerstone of asymmetric synthesis. In the context of this compound, the use of chiral ligands to control the stereochemical outcome of reactions involving prochiral substrates or intermediates is a key strategy. One notable example is the use of monolithiated diamino alkoxide ligands in the dynamic thermodynamic resolution (DTR) of N-Boc-2-lithiopiperidine. nih.govnih.gov
In this approach, a racemic mixture of N-Boc-2-lithiopiperidine, generated by deprotonation of N-Boc-piperidine, is treated with a chiral ligand. nih.gov The chiral ligand complexes with the lithium atom, leading to an equilibrium between two diastereomeric complexes. Due to the differing stabilities of these complexes, one is favored, resulting in an enrichment of one enantiomer of the organolithium species. nih.gov Subsequent reaction with an electrophile, such as carbon dioxide, traps the enriched enantiomer as the corresponding carboxylic acid. nih.gov
Coldham and coworkers have extensively studied the use of various monolithiated diamino alkoxide ligands for the DTR of N-Boc-2-lithiopiperidine, achieving enantiomeric ratios of up to 85:15. nih.gov The effectiveness of these ligands is influenced by their structure and the reaction conditions. The addition of lithium isopropoxide has been shown to facilitate the resolution process. nih.gov
Kinetic and Dynamic Resolution Strategies
Resolution strategies are employed to separate enantiomers from a racemic mixture. Both kinetic and dynamic resolution methods have been successfully applied to the synthesis of enantiopure this compound.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a green and highly selective method for obtaining enantiopure compounds. This technique utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of this compound, this can be achieved through the resolution of a suitable precursor. For instance, the enzymatic resolution of racemic 2-piperidineethanol (B17955) derivatives can provide access to enantiopure building blocks that can then be converted to the desired acid. nih.govmdpi.com Lipases are commonly employed for this purpose, catalyzing the enantioselective acylation or hydrolysis of the alcohol. mdpi.com While this method is effective, a key drawback is that the maximum theoretical yield for the desired enantiomer is 50%. mdpi.com
Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine
Catalytic dynamic resolution (CDR) represents a more efficient approach than traditional kinetic resolution as it allows for the in-situ racemization of the undesired enantiomer, theoretically enabling a 100% yield of the desired product. The CDR of racemic N-Boc-2-lithiopiperidine has been a significant breakthrough in the asymmetric synthesis of 2-substituted piperidines, including this compound. nih.govacs.org
This process involves the deprotonation of N-Boc-piperidine to form a racemic mixture of N-Boc-2-lithiopiperidine. nih.gov In the presence of a chiral ligand and an achiral additive like TMEDA (tetramethylethylenediamine), the enantiomers of the organolithium intermediate can interconvert. nih.govresearchgate.net The chiral ligand preferentially complexes with one enantiomer, which then reacts with an electrophile at a faster rate. acs.org As the reactive enantiomer is consumed, the equilibrium shifts, continuously converting the less reactive enantiomer to the more reactive one. nih.gov
Groundbreaking work in this area has utilized diastereomeric diamino alkoxide ligands to achieve high enantioselectivity in the synthesis of both (R)- and (S)-N-Boc-2-piperidinecarboxylic acid by quenching with carbon dioxide. nih.gov
| Ligand | Electrophile | Product | Yield (%) | Enantiomeric Ratio (er) |
| 8 | CO₂ | (R)-N-Boc-pipecolic acid | 78 | 98:2 |
| 9 | CO₂ | (S)-N-Boc-pipecolic acid | - | - |
| 8 | Bu₃SnCl | (S)-10 | 66 | 96:4 |
| 9 | Bu₃SnCl | (R)-10 | 62 | 97:3 |
Table based on data from research on catalytic dynamic resolution. nih.gov
Diastereoisomeric Salt Formation and Recrystallization for Chiral Resolution
A classical yet effective method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. nii.ac.jplibretexts.org In this technique, the racemic this compound is treated with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. nii.ac.jp These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org
Once the less soluble diastereomeric salt has been isolated, the chiral auxiliary can be removed by treatment with an acid or base, yielding the enantiomerically pure this compound. The choice of resolving agent and solvent system is critical for achieving efficient separation. nii.ac.jp This method is often advantageous for large-scale production due to its simplicity and cost-effectiveness. nii.ac.jp
Asymmetric Deprotonation and Electrophilic Quench
Asymmetric deprotonation involves the use of a chiral base to selectively remove a proton from a prochiral starting material, creating an enantioenriched intermediate that can then be trapped by an electrophile. The deprotonation of N-Boc-piperidine using a chiral base complex, such as s-BuLi/(-)-sparteine, has been explored for the synthesis of 2-substituted piperidines. nih.gov
However, the asymmetric deprotonation of N-Boc-piperidine has proven to be more challenging compared to its five-membered ring analogue, N-Boc-pyrrolidine. researchgate.netyork.ac.uk The yields and enantioselectivities are often modest and highly dependent on the electrophile used. nih.gov The steric bulk of the chiral ligand plays a significant role, with less hindered ligands like TMEDA derivatives showing more promise, although often with low enantioselectivity. researchgate.netyork.ac.uk The use of a (+)-sparteine surrogate has shown some success, affording enantiomeric ratios up to 88:12. nih.govnih.gov
Convergent and "One-Pot" Synthetic Protocols for Enhanced Efficiency
The catalytic dynamic resolution of N-Boc-2-lithiopiperidine is particularly well-suited for integration into one-pot protocols. acs.orgnih.gov For example, the in-situ generated enantioenriched organolithium species can be transmetalated to an organozinc reagent, which can then participate in Negishi cross-coupling reactions to form 2-aryl or 2-vinyl piperidines. acs.org A similar one-pot sequence involving carboxylation would provide a highly efficient route to enantiopure this compound.
Implementation of Green Chemistry Principles in this compound Synthesis
The synthesis of enantiomerically pure this compound, a key building block in pharmaceutical development, is increasingly benefiting from the adoption of green chemistry principles. These methodologies aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents, and utilizing renewable resources and energy-efficient conditions. Two prominent advanced methodologies that align with these principles are mechanochemical synthesis and biocatalytic transformations.
Mechanochemical Synthesis Approaches
Mechanochemistry, particularly through techniques like ball milling, represents a significant advancement in green synthesis by enabling reactions to proceed in the absence of bulk solvents, or with minimal amounts (liquid-assisted grinding). mdpi.comnih.gov This approach utilizes mechanical energy to induce chemical transformations, often resulting in shorter reaction times, higher yields, and unique reactivity compared to traditional solution-phase methods. researchgate.net The application of mechanochemistry is especially relevant for the synthesis of N-heterocycles, a class of compounds to which this compound belongs. mdpi.com
While specific research on the direct mechanochemical synthesis of this compound is not extensively documented, the principles have been successfully applied to key related transformations, suggesting high potential for its application. The core reaction for its synthesis involves the N-protection of 2-piperidinecarboxylic acid (pipecolic acid) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nbinno.com Mechanochemical methods have proven effective for similar Boc-protection reactions and for the synthesis of various N-heterocyclic cores.
Research has demonstrated that ball milling can efficiently promote the synthesis of a wide range of N-heterocycles, such as imidazoles, triazoles, and benzimidazoles, under solvent-free conditions. mdpi.comresearchgate.net These processes are often characterized by their simplicity, reduced environmental footprint, and high efficiency.
Table 1: Examples of Mechanochemical Synthesis of N-Heterocycles
| Heterocycle Type | Reactants | Conditions | Key Advantages Noted | Reference |
|---|---|---|---|---|
| Benzimidazoles | o-Phenylenediamine, Benzoic Acids/Aldehydes | Ball milling, solvent-free, 1 hr | High yield, solvent-free | researchgate.net |
| 1,2,3-Triazoles | Alkynes, Decylazide, Cu(OAc)₂ catalyst | Ball milling, 10 min | High yield (up to 99%), rapid reaction | mdpi.com |
| N-Heterocyclic Carbenes | Anilines, 2,3-Butanedione | Ball milling, solvent-free, 2 hrs | Improved yields over conventional methods | mdpi.com |
| Enamino Ketones | Dehydracetic acid, Aniline derivatives | Ball milling, 1 hr | Quantitative yields, no catalyst | researchgate.net |
The successful application of mechanochemistry to these varied N-heterocycle syntheses underscores its potential as a green and efficient alternative for the production of this compound. The solvent-free Boc-protection of the pipecolic acid amine is a feasible and environmentally friendly strategy that awaits specific investigation.
Biocatalytic Transformations
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, aqueous conditions, positioning it as a cornerstone of green chemistry. In the context of asymmetric synthesis, enzymes like lipases, esterases, and oxidoreductases are invaluable for producing enantiomerically pure compounds. For this compound and its derivatives, biocatalysis offers powerful routes for chiral resolution.
The primary biocatalytic strategy involves the kinetic resolution of racemic mixtures. Lipases are particularly well-suited for this, catalyzing the enantioselective acylation or hydrolysis of esters or alcohols. While this compound itself is the target, studies on closely related precursors, such as N-Boc-piperidine-2-ethanol, demonstrate the viability of this approach. In one study, enantiocomplementary lipases were used to resolve racemic N-Boc-piperidine-2-ethanol. Porcine pancreatic lipase (B570770) (PPL) was found to be (S)-selective, while lipase PS from Burkholderia cepacia was (R)-selective, allowing for the preparation of both enantiomers of the corresponding acetate (B1210297) with high optical purity.
Further research has shown that lipases from Burkholderia cepacia are highly effective for the enantioselective hydrolysis of piperidine-based esters, achieving excellent enantiomeric excess (ee) on a preparative scale. researchgate.net Chemo-enzymatic cascades have also been developed, combining the power of biocatalysis with traditional chemical synthesis. For instance, a one-pot cascade using an amine oxidase and an ene-imine reductase (EneIRED) has been used for the asymmetric dearomatization of pyridine precursors to yield stereodefined piperidines. nih.gov
Table 2: Biocatalytic Resolution for Piperidine Scaffolds
| Substrate | Enzyme (Source) | Transformation | Product | Enantiomeric Excess (ee) / Selectivity (E) | Reference |
|---|---|---|---|---|---|
| N-Boc-piperidine-2-ethanol | Porcine Pancreatic Lipase (PPL) | Kinetic Resolution (Acylation) | (S)-acetate | 95% ee | mdpi.com |
| N-Boc-piperidine-2-ethanol | Lipase PS (Burkholderia cepacia) | Kinetic Resolution (Acylation) | (R)-acetate | 90% ee | mdpi.com |
| Racemic Piperidine Ester | Lipase (Burkholderia cepacia) | Enantioselective Hydrolysis | (S)-acid and (R)-ester | 96% ee (acid), >98% ee (ester), E >200 | researchgate.net |
| N-substituted Tetrahydropyridine | Amine Oxidase / EneIRED | One-pot Cascade | (R)- or (S)-piperidine | Varies by EneIRED enzyme used | nih.gov |
These biocatalytic methods provide a sustainable and highly selective pathway to chiral piperidine building blocks, including the precursors for this compound, by operating under mild conditions and often avoiding the need for toxic reagents and protecting group manipulations.
Diastereoselective Alkylation Strategies for this compound Derivatives
A significant advancement in the stereocontrolled synthesis of 2-substituted piperidines is the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine. This method allows for the highly enantioselective preparation of either enantiomer of a 2-substituted piperidine from the racemic starting material. The process begins with the deprotonation of N-Boc-piperidine using s-butyllithium (s-BuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) to generate racemic N-Boc-2-lithiopiperidine.
In a dynamic thermodynamic resolution (DTR), a chiral ligand is added, which coordinates to the lithium atom. This coordination facilitates the inversion of the carbanion at a specific temperature, allowing the two stereoisomers to equilibrate. One stereoisomer forms a more stable complex with the chiral ligand and becomes the major component of the equilibrium. Cooling the mixture then "freezes" this equilibrium, and the subsequent addition of an electrophile yields the enantioenriched 2-substituted piperidine product. nih.gov
A catalytic version of this process (CDR) has been developed using specific chiral diaminoalkoxide ligands. For instance, using a chiral ligand derived from (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine and 2-(diphenylmethyl)-1-pyrrolidinylmethanol allows for the resolution of racemic N-Boc-2-lithiopiperidine. By choosing the appropriate enantiomer of the chiral ligand, chemists can selectively synthesize either the (R)- or (S)-configured product with high enantiomeric excess (er). nih.gov This strategy has been successfully applied to a variety of electrophiles, demonstrating its versatility in creating diverse and stereochemically defined piperidine derivatives. nih.gov
For example, when carbon dioxide (CO₂) is used as the electrophile, the reaction with the lithiated intermediate in the presence of the appropriate chiral ligand yields N-Boc-(R)-(+)-pipecolic acid with a 98:2 enantiomeric ratio. nih.gov
Table 1: Catalytic Dynamic Resolution (CDR) of N-Boc-2-lithiopiperidine with Various Electrophiles This table summarizes the results of the catalytic dynamic resolution of racemic N-Boc-2-lithiopiperidine using a chiral ligand, followed by quenching with different electrophiles. The data highlights the yield and enantiomeric ratio (er) of the resulting 2-substituted N-Boc-piperidine products.
| Electrophile | Product | Yield (%) | Enantiomeric Ratio (er) |
| Me₃SiCl | (S)-N-Boc-2-(trimethylsilyl)piperidine | 74% | 96:4 |
| Bu₃SnCl | (S)-N-Boc-2-(tributylstannyl)piperidine | 66% | 96:4 |
| CO₂ | (R)-N-Boc-2-piperidinecarboxylic acid | 78% | 98:2 |
| ClCO₂Me | (R)-Methyl 1-(tert-butoxycarbonyl)piperidine-2-carboxylate | - | >99:1 |
| PhNCO | (R)-N-Boc-N'-phenylpiperidine-2-carboxamide | - | >99:1 |
Data sourced from a study on the highly enantioselective catalytic dynamic resolution of N-Boc-2-lithiopiperidine. nih.gov
Stereoselective Functionalization of the Piperidine Ring System
Beyond alkylation at the C2 position, direct functionalization of the piperidine ring's C-H bonds offers a powerful and atom-economical way to introduce complexity. The stereoselectivity of these reactions is highly dependent on the choice of catalyst and the nature of the nitrogen-protecting group.
Dirhodium tetracarboxylate catalysts have been shown to be effective in mediating C-H functionalization of N-Boc-piperidine. In these reactions, a rhodium carbene is generated, which then inserts into a C-H bond of the piperidine ring. The inherent chirality of the catalyst's ligands directs the approach of the carbene, leading to a stereoselective transformation. acs.org
For instance, the reaction of N-Boc-piperidine with methyl aryldiazoacetates, catalyzed by rhodium complexes, can lead to functionalization at the C2 position. The choice of catalyst is critical for achieving high diastereoselectivity. While some catalysts may result in nearly a 1:1 mixture of diastereomers, more sterically demanding and specifically designed chiral catalysts can significantly improve the diastereomeric ratio (d.r.). acs.org
The combination of the N-protecting group and the catalyst dictates the site-selectivity of the functionalization. For C2 functionalization, an N-Boc group paired with a catalyst like Rh₂(R-TCPTAD)₄ has proven effective, though with variable stereoselectivity. In contrast, switching the protecting group to p-bromo-phenylsulfonyl (Bs) and using the Rh₂(R-TPPTTL)₄ catalyst leads to highly diastereoselective C2 functionalization. acs.org This highlights the subtle interplay between the steric and electronic properties of both the substrate and the catalyst in controlling the reaction's stereochemical outcome. acs.org
Table 2: Catalyst and Protecting Group Influence on C2-Functionalization of Piperidine This table shows the outcomes for the C-H functionalization of N-substituted piperidines with methyl 4-methoxyphenyldiazoacetate, demonstrating how the nitrogen protecting group and rhodium catalyst affect yield, diastereomeric ratio (d.r.), and enantiomeric excess (ee).
| N-Protecting Group | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) |
| Boc | Rh₂(R-TCPTAD)₄ | 53 | 4.3:1 | 66 |
| Bs | Rh₂(R-TPPTTL)₄ | 65 | >30:1 | 73 |
Data adapted from research on the site-selective and stereoselective synthesis of piperidine derivatives. acs.org
Conformational Analysis and its Influence on Stereoselectivity in Reaction Pathways
The stereochemical outcome of reactions involving the this compound framework is profoundly influenced by the conformational preferences of the piperidine ring and the rotational dynamics of the N-Boc (tert-butoxycarbonyl) group. The six-membered piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of bulky substituents can lead to other conformations, such as twist-boat forms, becoming energetically accessible. rsc.org
The large N-Boc group introduces significant steric interactions. A critical interaction is the A¹,³-strain (allylic 1,3-strain) that occurs between the Boc group and a substituent at the C2 position. To avoid this unfavorable steric clash, a 2-substituted N-Boc-piperidine will often adopt a conformation where the C2 substituent is in an axial position, which is normally less favored. This conformational bias is a key factor in thermodynamically controlled reactions like base-mediated epimerization, where it can be exploited to convert a cis-isomer into a more stable trans-isomer. rsc.org
Furthermore, the rotation around the C-N amide bond of the Boc group itself is a crucial dynamic process. This rotation can be slow, especially at low temperatures, and can influence the reactivity of the molecule. For instance, in the lithiation of N-Boc-2-phenylpiperidine, the half-life for the Boc group's rotation is approximately 4 seconds at -78 °C. nih.gov This relatively fast rotation allows the molecule to adopt the necessary conformation for the reaction to proceed efficiently. This contrasts with the analogous N-Boc-pyrrolidine system, where the rotation is much slower, leading to reduced reactivity at the same temperature. nih.gov The orientation of the Boc group can block or open pathways for reagent approach, thereby dictating the stereoselectivity of reactions such as alkylation or C-H functionalization. acs.org Computational studies and NMR spectroscopy are vital tools for analyzing these conformational equilibria and rotational barriers, providing insight into how the three-dimensional structure of the molecule directs its chemical reactivity. rsc.orgnih.gov
Chemical Reactivity and Transformation Mechanisms Involving N Boc 2 Piperidinecarboxylic Acid
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety is a primary site for modification, allowing for the formation of various derivatives through well-established synthetic protocols.
The carboxylic acid of N-Boc-2-piperidinecarboxylic acid can be readily converted into esters and amides, which are fundamental transformations in peptide synthesis and medicinal chemistry.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions, a process known as Fischer esterification. Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the reaction under milder conditions, which is particularly useful for sensitive substrates.
Amidation involves the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. This reaction is of paramount importance in the synthesis of peptides and other biologically active molecules. Similar to esterification, amidation is often carried out using coupling reagents like DCC, EDC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate the carboxylic acid and promote the formation of the amide bond. The general scheme for these reactions is presented below:
Figure 1: General reaction scheme for the esterification and amidation of this compound.A summary of common reagents used for these transformations is provided in the table below.
| Transformation | Reagent/Catalyst | Conditions | Product |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat | Ester |
| Alcohol, DCC/DMAP | Room Temperature | Ester | |
| Amidation | Amine, DCC/HOBt | Room Temperature | Amide |
| Amine, HATU/DIPEA | Room Temperature | Amide |
Table 1: Common reagents and conditions for esterification and amidation reactions.
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a powerful transformation for the formation of carbon-carbon or carbon-heteroatom bonds. While direct decarboxylation of this compound is not a common transformation, derivatives of this compound can undergo synthetically useful decarboxylative reactions. For instance, in the presence of an activating group, such as in Barton ester decarboxylation, the carboxyl group can be replaced by a variety of functional groups.
More advanced methods involve photoredox catalysis, where a photocatalyst absorbs light to initiate a single-electron transfer process, leading to the formation of a radical species that subsequently undergoes decarboxylation. This radical can then be trapped by a suitable coupling partner. These methods offer mild reaction conditions and high functional group tolerance.
| Decarboxylation Method | Key Features |
| Barton Decarboxylation | Conversion of the carboxylic acid to a thiohydroxamate ester followed by radical-mediated decarboxylation. |
| Photoredox-Catalyzed Decarboxylation | Utilizes a photocatalyst and light to generate a radical intermediate via single-electron transfer, followed by CO₂ extrusion. |
Table 2: Overview of selected decarboxylative methods.
Reactions at the N-Boc Protected Nitrogen Atom
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The primary reaction at the N-Boc protected nitrogen is its deprotection to liberate the secondary amine.
This deprotection is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene and carbon dioxide.
Figure 2: Acid-catalyzed deprotection of the N-Boc group.| Reagent | Solvent | Conditions |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate (B1210297) | Room Temperature |
Table 3: Common reagents for N-Boc deprotection.
Reactions at the Alpha-Carbon of the Piperidine (B6355638) Ring (e.g., α-Lithiation and Electrophilic Quench)
The presence of the N-Boc group directs the deprotonation to the α-carbon of the piperidine ring. Treatment of N-Boc-piperidine derivatives with a strong base, such as sec-butyllithium (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), leads to the formation of an α-lithiated species. nih.govechemi.com This organolithium intermediate is a potent nucleophile and can react with a wide range of electrophiles to introduce substituents at the C2 position of the piperidine ring. nih.govechemi.com
This methodology provides a powerful tool for the asymmetric synthesis of 2-substituted piperidines, especially when a chiral ligand is employed to induce enantioselectivity in the deprotonation or the subsequent electrophilic quench. echemi.com
Figure 3: General scheme for the α-lithiation and electrophilic quench of an N-Boc-piperidine derivative.| Electrophile | Product |
| Alkyl halides (R-X) | 2-Alkyl-N-Boc-piperidine |
| Aldehydes/Ketones (R₂C=O) | 2-(Hydroxyalkyl)-N-Boc-piperidine |
| Carbon dioxide (CO₂) | This compound |
| Silyl halides (R₃Si-X) | 2-Silyl-N-Boc-piperidine |
Table 4: Examples of electrophiles used in the α-lithiation/quench sequence.
Ring-Closing Metathesis (RCM) in Precursor Synthesis
Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the construction of cyclic olefins from acyclic diene precursors. While this compound itself is not directly synthesized via RCM, this reaction is instrumental in the synthesis of precursors and analogues. For example, the synthesis of unsaturated piperidine derivatives, which can be further functionalized to afford substituted piperidine carboxylic acids, often employs RCM as a key step.
The reaction is catalyzed by transition metal complexes, most notably those based on ruthenium, such as the Grubbs' and Hoveyda-Grubbs catalysts. The general principle involves the intramolecular reaction of two terminal double bonds within a molecule to form a cyclic alkene and a volatile byproduct, typically ethylene.
Figure 4: General representation of RCM in the synthesis of a dihydropyridine derivative.| Catalyst | Description |
| Grubbs' First Generation Catalyst | A ruthenium-based catalyst with two phosphine (B1218219) ligands. |
| Grubbs' Second Generation Catalyst | Features an N-heterocyclic carbene (NHC) ligand, offering higher reactivity and stability. |
| Hoveyda-Grubbs Catalysts | Incorporate a chelating isopropoxystyrene ligand, providing enhanced stability and recyclability. |
Table 5: Commonly used catalysts for Ring-Closing Metathesis.
Hydrogenation and Oxidation Reaction Sequences
The piperidine ring of this compound and its derivatives can undergo various hydrogenation and oxidation reactions, allowing for further structural modifications.
Hydrogenation of unsaturated precursors, such as those synthesized via RCM, is a common method to obtain the saturated piperidine ring. This is typically carried out using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under an atmosphere of hydrogen gas. These reactions are generally stereospecific, with the hydrogen atoms adding to the same face of the double bond. google.com
Oxidation reactions can target different positions of the piperidine ring. For example, oxidation of the nitrogen atom can lead to the formation of N-oxides. More commonly, oxidation of the carbon atoms of the ring can occur. For instance, oxidation at the carbon adjacent to the nitrogen can lead to the formation of lactams (cyclic amides). researchgate.net Various oxidizing agents can be employed, including hypervalent iodine reagents and metal-based oxidants. In some cases, oxidation can be directed to specific C-H bonds through the use of specialized catalysts. nih.gov For instance, oxidation of some N-Boc-piperidine derivatives with Oxone has been shown to lead to the formation of nitrones, which can undergo intramolecular cycloaddition reactions. rsc.orgrsc.org
| Reaction | Reagents | Product |
| Hydrogenation | H₂, Pd/C or PtO₂ | Saturated piperidine ring |
| Oxidation (to Lactam) | RuCl₃, NaIO₄ | 2-Oxo-piperidine derivative |
| Oxidation (to Nitrone) | Oxone | Piperidine-N-oxide derivative |
Table 6: Examples of hydrogenation and oxidation reactions.
Nucleophilic Additions and Substitutions on Piperidine Derivatives
This compound serves as a versatile building block in organic synthesis, primarily through reactions involving its carboxylic acid moiety. The reactivity of this compound is dominated by nucleophilic acyl substitution, a class of reactions fundamental to the formation of amides, esters, and other carboxylic acid derivatives. The bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom sterically hinders the alpha-carbon but primarily influences the electronic properties and solubility of the molecule. Nucleophilic additions to the piperidine ring itself are not a common mode of reactivity for this compound under standard conditions.
The core of this compound's utility in nucleophilic substitutions lies in the activation of the carboxyl group to facilitate attack by a nucleophile. Direct condensation of a carboxylic acid with a nucleophile, such as an amine or alcohol, is generally inefficient due to the acidic proton of the carboxyl group, which tends to protonate the nucleophile. fishersci.co.uk Therefore, activating agents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby promoting the formation of a tetrahedral intermediate that subsequently collapses to the final product. hepatochem.com
Nucleophilic Acyl Substitution: Amide Bond Formation
The formation of an amide bond is one of the most significant transformations of this compound, widely used in medicinal chemistry and peptide synthesis. hepatochem.comresearchgate.net This is typically achieved by activating the carboxylic acid with a coupling reagent, followed by the introduction of a primary or secondary amine.
Commonly used methods for this transformation include:
Carbodiimide Method: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are frequently used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then readily attacked by an amine to form the amide bond. To increase efficiency and suppress side reactions, such as racemization, additives like 1-Hydroxybenzotriazole (HOBt) are often included. nih.gov A base, such as 4-(Dimethylamino)pyridine (DMAP) or Diisopropylethylamine (DIEA), is also typically added to the reaction mixture. nih.govacgpubs.org
Uronium/Aminium and Phosphonium Salt Method: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling agents. They activate the carboxylic acid to form an active ester, which rapidly reacts with the amine. These reagents are known for their high yields and short reaction times. fishersci.co.uk
The general mechanism for these coupling reactions involves two main steps: activation of the carboxylic acid followed by nucleophilic attack by the amine.
A representative reaction scheme for the amide coupling of this compound with a generic amine (R¹R²NH) using EDC and HOBt is shown below:
Scheme 1: Amide Coupling of this compound
The following table summarizes representative examples of amide bond formation using this compound with various amines and coupling agents, reflecting typical conditions and outcomes in organic synthesis.
| Amine Nucleophile | Coupling Reagent(s) | Base | Solvent | Product | Typical Yield (%) |
| Benzylamine | EDC, HOBt | DIEA | DCM | N-benzyl-1-(tert-butoxycarbonyl)piperidine-2-carboxamide | 85-95 |
| Morpholine | HATU | DIEA | DMF | (1-(tert-butoxycarbonyl)piperidin-2-yl)(morpholino)methanone | 90-98 |
| Aniline | PyBOP | DIEA | DCM | 1-(tert-butoxycarbonyl)-N-phenylpiperidine-2-carboxamide | 80-90 |
| Glycine methyl ester | DCC, DMAP | - | THF | Methyl 2-(1-(tert-butoxycarbonyl)piperidine-2-carboxamido)acetate | 75-85 |
Nucleophilic Acyl Substitution: Ester Formation
Esterification of this compound is another key nucleophilic substitution reaction. While classic Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) is possible, the acidic conditions can lead to the cleavage of the acid-labile Boc protecting group. organic-chemistry.org Therefore, methods that operate under neutral or milder conditions are generally preferred.
Common methods for esterification include:
Activation with Carbodiimides: Similar to amide synthesis, carbodiimides like DCC or EDC can be used in the presence of a catalyst such as DMAP to form an active intermediate, which is then intercepted by an alcohol. nih.gov This method is effective for primary and secondary alcohols.
Alkylation of the Carboxylate: The carboxylic acid can be deprotonated with a non-nucleophilic base (e.g., Cesium carbonate) to form the corresponding carboxylate salt. This salt can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an SN2 reaction to yield the ester. This method is particularly effective for preparing methyl and ethyl esters.
Reaction with Triphenylphosphine Dihalides: A mixture of triphenylphosphine (PPh₃) and a halogen source (e.g., I₂ or Br₂) can be used to activate the carboxylic acid for reaction with an alcohol, often in the presence of a base like DMAP. researchgate.net
The following table provides representative examples of ester formation from this compound.
| Alcohol Nucleophile | Reagent(s) | Base/Catalyst | Solvent | Product | Typical Yield (%) |
| Methanol | DCC | DMAP | DCM | Methyl 1-(tert-butoxycarbonyl)piperidine-2-carboxylate | 80-90 |
| Ethanol | EDC, HOBt | DIEA | DCM | Ethyl 1-(tert-butoxycarbonyl)piperidine-2-carboxylate | 80-90 |
| Benzyl alcohol | PPh₃, I₂ | DMAP | DCM | Benzyl 1-(tert-butoxycarbonyl)piperidine-2-carboxylate | 75-85 |
| tert-Butanol | EDC, HOBt | DMAP | DCM | tert-butyl 1-(tert-butoxycarbonyl)piperidine-2-carboxylate | 60-70 |
Analytical and Spectroscopic Characterization of N Boc 2 Piperidinecarboxylic Acid and Its Enantiomers
Determination of Enantiomeric Excess (ee) and Optical Purity
The enantiomeric excess (ee) is a critical measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. For N-Boc-2-piperidinecarboxylic acid, several methods are utilized to determine its enantiomeric composition and optical purity.
One common technique involves the use of polarimetry to measure the optical rotation of a sample. The specific rotation of (R)-(+)-N-Boc-2-piperidinecarboxylic acid has been reported as [α]23/D +63.5±3°, with a concentration of c = 1 in acetic acid. sigmaaldrich.com This physical property is directly related to the enantiomeric purity of the substance.
Gas-liquid chromatography (GLC) is another method employed to ascertain the optical purity, with one source reporting an enantiomeric excess of 98% for (R)-(+)-N-Boc-2-piperidinecarboxylic acid as determined by this technique. sigmaaldrich.com
More advanced methods, such as catalytic dynamic resolution (CDR), allow for the synthesis of highly enantioenriched products. nih.gov In these processes, the enantiomeric ratio (er) of the resulting product is determined, which is a direct measure of the success of the asymmetric synthesis. For instance, the reaction of racemic 2-lithio-N-Boc-piperidine with carbon dioxide as the electrophile, using a specific chiral ligand, yielded N-Boc-(R)-(+)-pipecolic acid with a 98:2 enantiomeric ratio. nih.gov Similarly, other electrophilic quenches have resulted in products with enantiomeric ratios as high as >99:1. nih.gov
Circular dichroism (CD) spectroscopy is also a powerful tool for distinguishing between enantiomers and can be used to determine the enantiomeric and diastereomeric excess of chiral molecules. nih.govrsc.org This technique measures the differential absorption of left- and right-circularly polarized light, a property unique to chiral molecules. rsc.org
The following table summarizes the enantiomeric purity data for this compound from various analytical methods.
| Enantiomer | Analytical Method | Enantiomeric Purity/Ratio | Reference |
|---|---|---|---|
| (R)-(+)-N-Boc-2-piperidinecarboxylic acid | Gas-Liquid Chromatography (GLC) | ee: 98% | sigmaaldrich.com |
| (R)-N-Boc-2-piperidinecarboxylic acid | Catalytic Dynamic Resolution (CDR) with CO2 quench | er: 98:2 | nih.gov |
| (S)-N-Boc-2-piperidinecarboxamide derivative | Catalytic Dynamic Resolution (CDR) with isocyanate quench | er: >99:1 | nih.gov |
Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, LC-MS)
The structural confirmation of this compound relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are instrumental in confirming the molecular structure. nih.gov The ¹H NMR spectrum provides information on the number and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon framework of the molecule. nih.gov For N-Boc-isonipecotic acid, a related isomer, ¹H NMR data has been recorded in DMSO-d6 at a frequency of 300.135 MHz. spectrabase.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is particularly useful for analyzing pipecolic acid, the deprotected form of this compound. shodex.com Analysis can be performed using a polymer-based amino column in Hydrophilic Interaction Liquid Chromatography (HILIC) mode, which is advantageous for retaining hydrophilic compounds and achieving high sensitivity with MS detection. shodex.com For the broader analysis of carboxylic acids, derivatization with agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be employed to improve retention on reversed-phase LC columns and enhance the response for mass spectrometric detection. nih.gov
Raman Spectroscopy: FT-Raman spectroscopy has also been used to characterize this compound and its isomers, providing vibrational information that is complementary to infrared spectroscopy. nih.govnih.gov
The table below provides a summary of the spectroscopic data available for this compound and related compounds.
| Technique | Compound | Key Findings/Conditions | Reference |
|---|---|---|---|
| ¹H NMR | (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | Spectrum available from Sigma-Aldrich Co. LLC. | nih.gov |
| ¹³C NMR | (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | Spectrum available from Sigma-Aldrich Co. LLC. | nih.gov |
| LC-MS | Pipecolic acid | Analyzed using an Asahipak NH2P-40 2D amino column in HILIC mode. | shodex.com |
| LC-MS | Carboxylic Acids (general) | Derivatization with 3-nitrophenylhydrazine (3-NPH) shows high efficiency for RP-LC-MS analysis. | nih.gov |
| FT-Raman | (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | Spectrum available from Bio-Rad Laboratories, Inc. | nih.gov |
Chromatographic Techniques for Separation and Analysis (e.g., HPLC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation and analysis of this compound and its enantiomers. Given the chiral nature of the molecule, chiral stationary phases (CSPs) are often required for the enantioselective separation.
Successful baseline resolution of related chiral nipecotic acid amides has been achieved using an alpha 1-acid glycoprotein (B1211001) (AGP) chiral column. nih.gov The separation was performed with a phosphate (B84403) buffer mobile phase at pH 7.0, demonstrating the importance of both ionic and hydrophobic interactions for retention and resolution. nih.gov
A variety of CSPs can be screened for the enantiomeric separation of chiral heterocyclic compounds, including those based on macrocyclic glycopeptides and derivatized carbohydrates. mdpi.comresearchgate.net For a set of novel chiral azole compounds, a maltodextrin-based CSP (MaltoShell) was found to be highly effective, capable of separating the majority of the compounds under normal phase, polar organic, or reversed-phase conditions. mdpi.com The choice of mobile phase, which can range from nonpolar solvents like heptane (B126788) with an alcohol modifier to polar aqueous buffers, is critical for achieving optimal separation. mdpi.com
Supercritical Fluid Chromatography (SFC) is another technique used for chiral analysis, for example, in determining the enantiomeric excess of N-Boc protected piperazinones after asymmetric reactions. nih.gov
The following table outlines various chromatographic conditions used for the separation of related chiral compounds.
| Technique | Stationary Phase | Mobile Phase/Conditions | Analyte Type | Reference |
|---|---|---|---|---|
| HPLC | alpha 1-acid glycoprotein (AGP) | Phosphate buffer (pH 7.0) with cationic and uncharged modifiers. | Nipecotic acid amides | nih.gov |
| HPLC | MaltoShell (maltodextrin-based CSP) | Normal phase, polar organic, or reversed phase modes. | Chiral azole compounds | mdpi.comresearchgate.net |
| SFC | Chiral stationary phase (unspecified) | Not specified. | N-Boc protected piperazinones | nih.gov |
| HILIC | Asahipak NH2P-40 2D (polymer-based amino) | High concentration of acetonitrile. | Pipecolic acid | shodex.com |
Future Research Directions and Emerging Trends in N Boc 2 Piperidinecarboxylic Acid Chemistry
Exploration of Novel Synthetic Methodologies and Catalytic Systems
The development of cost-effective and efficient procedures for producing piperidine (B6355638) analogs remains a significant focus in organic chemistry. ajchem-a.com Research is increasingly directed towards novel catalytic systems that offer high stereoselectivity and functional group tolerance, moving beyond traditional methods.
A significant emerging trend is the use of catalytic dynamic resolution (CDR) for the highly enantioselective synthesis of 2-substituted piperidines from N-Boc-2-lithiopiperidine. nih.govresearchgate.net This method allows for the creation of either enantiomer of the desired product by using specific chiral ligands. For instance, the CDR of racemic 2-lithio-N-Boc-piperidine with particular chiral diamino alkoxide ligands can produce N-Boc-(R)-(+)-pipecolic acid in high yield (78%) and excellent enantiomeric ratio (98:2) when CO₂ is used as the electrophile. nih.gov
Another promising frontier is C-H functionalization . Recently, a novel two-stage process has been developed that combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling using nickel electrocatalysis. news-medical.netmedhealthreview.com This method streamlines the synthesis of complex piperidines by selectively adding a hydroxyl group to the piperidine molecule, which then undergoes efficient carbon-carbon bond formation. This approach significantly reduces the number of synthetic steps (from a typical 7-17 down to 2-5) and avoids the need for expensive precious metal catalysts like palladium. news-medical.netmedhealthreview.com Rhodium-catalyzed C-H insertion has also been shown to be effective for the functionalization of N-Boc-piperidine, with the site selectivity being controlled by the specific catalyst and protecting group used. researchgate.net
Furthermore, metal-catalyzed cyclization and hydrogenation reactions continue to be refined. Gold(I)-catalyzed intramolecular dearomatization/cyclization offers a direct route to polysubstituted piperidines. nih.gov Advances in the hydrogenation of pyridine (B92270) precursors using catalysts based on iridium, rhodium, and palladium are also enabling more efficient and stereoselective syntheses of the piperidine core. nih.gov
| Methodology | Catalyst/System | Key Features | Example Application | Reference(s) |
| Catalytic Dynamic Resolution (CDR) | s-BuLi/TMEDA, chiral diamino alkoxide ligands | Highly enantioselective synthesis of 2-substituted piperidines. | Synthesis of (R)-N-Boc-pipecolic acid. | nih.gov |
| C-H Functionalization | Biocatalysis + Nickel Electrocatalysis | Streamlined synthesis (2-5 steps), avoids precious metals. | Synthesis of high-value piperidines for pharmaceuticals. | news-medical.netmedhealthreview.com |
| C-H Insertion | Rh₂(R-TCPTAD)₄ | Site-selective functionalization of the piperidine ring. | Synthesis of positional analogues of methylphenidate. | researchgate.net |
| Intramolecular Cyclization | Gold(I) Catalysis | Direct assembly of polysubstituted alkylidene piperidines. | Synthesis from N-allenamides and alkene-tethered oxime ethers. | nih.gov |
| Asymmetric Hydrogenation | Iridium-based catalysts | High enantioselectivity for α-aryl piperidines. | Synthesis of α-aryl and α-heteroaryl piperidines. | researchgate.net |
| Cross-Coupling | Palladium-based catalysts (e.g., with RuPhos, SPhos) | Effective for α-arylation of N-Boc heterocycles. | Synthesis of 2-aryl- or 2-vinylpiperidines. | researchgate.netwhiterose.ac.uk |
Expanding Applications in High-Throughput Drug Discovery and Development
N-Boc-2-piperidinecarboxylic acid and its derivatives are crucial building blocks in drug discovery, serving as key intermediates for a wide range of pharmaceuticals targeting neurological disorders, cancer, and other diseases. nbinno.comnih.gov The tert-butoxycarbonyl (Boc) protecting group is vital as it allows for selective modifications of the piperidine ring, facilitating the construction of complex molecular architectures. nbinno.comnbinno.com
The emerging synthetic methodologies are set to dramatically expand the utility of this compound in high-throughput screening (HTS) . nih.gov HTS allows for the rapid testing of hundreds of thousands of compounds, but its success relies on the availability of diverse and complex chemical libraries. nih.gov The new, more efficient synthetic routes, such as the combination of biocatalytic oxidation and nickel-catalyzed cross-coupling, enable the rapid generation of numerous piperidine analogs. news-medical.netmedhealthreview.com This modular approach allows medicinal chemists to quickly create libraries of complex 3D molecules, which are increasingly sought after for targeting difficult biological systems and improving drug efficacy and specificity. medhealthreview.com
By simplifying synthetic pathways and reducing the number of steps required to produce diverse piperidine-based scaffolds, these innovations lower the cost and time associated with generating compound libraries. news-medical.net This acceleration in synthesis directly feeds into the drug discovery pipeline, allowing for faster identification and optimization of lead compounds. medhealthreview.com The ability to rapidly access a wider chemical space of piperidine derivatives will likely lead to the discovery of novel drug candidates for a broader range of therapeutic targets. news-medical.netmedhealthreview.com
Integration with Advanced Automation and Flow Chemistry Platforms
A key trend shaping the future of chemical synthesis is the integration of advanced automation and continuous flow chemistry. These technologies offer improved control, safety, and scalability over traditional batch processes. The synthesis of this compound is already benefiting from this shift, with some manufacturers employing continuous flow technology to ensure high purity and yield. nbinno.com
Future research will likely focus on integrating the newly developed catalytic systems into automated and flow platforms. For example, methods involving electrocatalysis, such as the nickel-catalyzed radical cross-coupling, are particularly well-suited for flow chemistry setups. news-medical.netmedhealthreview.com Flow reactors can offer precise control over reaction parameters like temperature, pressure, and reaction time, which is crucial for optimizing sensitive catalytic reactions. nih.gov
The combination of automation with these advanced synthetic methods will enable the on-demand synthesis of piperidine libraries for drug discovery. nih.gov An automated system could be programmed to mix and match different starting materials and catalysts, generating a wide array of this compound derivatives with minimal manual intervention. This approach not only increases efficiency and reproducibility but also allows chemists to explore a vast chemical space more systematically. As these integrated platforms become more sophisticated, they will represent a paradigm shift in how piperidine-based drug candidates are designed, synthesized, and optimized.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-Boc-2-piperidinecarboxylic acid with high purity?
- Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by carboxylation. Purification via recrystallization or column chromatography (using >95% purity as a benchmark) is critical. Analytical techniques like NMR and HPLC are used to confirm structural integrity and purity .
- Key considerations : Ensure anhydrous conditions during Boc protection to prevent side reactions. Monitor reaction progress via TLC or LC-MS to optimize yield .
Q. How should this compound be stored to maintain stability?
- Methodology : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent moisture absorption and carbamate degradation. Long-term stability tests indicate no significant decomposition under these conditions for up to 12 months .
- Validation : Periodic HPLC analysis can detect hydrolytic byproducts (e.g., free piperidine-2-carboxylic acid) .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodology :
- NMR : Confirm regiochemistry and Boc-group integrity via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., tert-butyl signal at ~1.4 ppm) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 210–220 nm .
- Melting point : Verify consistency with literature values (130–133°C) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved?
- Methodology : Catalytic dynamic resolution (CDR) using chiral ligands (e.g., (-)-sparteine) enables enantioselective lithiation. For example, sec-BuLi/(-)-sparteine complexes deprotonate N-Boc-piperidine with moderate enantioselectivity (er = 87:13) .
- Optimization : Increasing ligand equivalents (e.g., 2 equiv of (-)-sparteine) and lowering reaction temperature (-78°C) improve selectivity. Computational modeling (DFT) identifies transition states to rationalize stereochemical outcomes .
Q. What computational approaches validate the enantioselective deprotonation mechanism of N-Boc-piperidine derivatives?
- Methodology : Density functional theory (DFT) calculations model three-component intermediate complexes (substrate, base, ligand). Key parameters include activation energy (ΔG‡) and thermodynamic acidity of α-hydrogens. For N-Boc-piperidine, the pro-S hydrogen is preferentially abstracted despite lower acidity, highlighting kinetic control .
- Data reconciliation : Experimental er values (87:13) align with computed energy differences (~1.5 kcal/mol) between diastereomeric pathways .
Q. How can conflicting data on enantioselectivity in N-Boc-piperidine reactions be resolved?
- Case study : Discrepancies between experimental er (87:13) and computational predictions (poor selectivity) arise from competing pathways (e.g., carbamate addition vs. deprotonation).
- Resolution : Use <sup>13</sup>C kinetic isotope effect (KIE) studies to probe rate-determining steps. Adjust electrophile reactivity (e.g., trimethylsilyl chloride vs. alkyl halides) to suppress side reactions .
Methodological Guidance for Experimental Design
Designing a kinetic resolution experiment for this compound derivatives
- Protocol :
Prepare racemic N-Boc-piperidine substrate.
Use a chiral lithium amide base (e.g., (R)-Li-TMP) at -78°C in THF.
Quench with electrophiles (e.g., D2O, Me3SiCl) to trap enantiomers.
Analyze er via chiral HPLC (e.g., Chiralpak IA column) .
- Troubleshooting : Low selectivity may indicate insufficient base-substrate pre-complexation. Pre-cool reagents and optimize stoichiometry .
Evaluating the impact of steric hindrance on Boc-group stability
- Experimental design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
